molecular formula C23H23N3O5S2 B2950200 2-(4-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 886911-07-5

2-(4-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2950200
CAS No.: 886911-07-5
M. Wt: 485.57
InChI Key: CQBNYBUJCHXVMX-UHFFFAOYSA-N
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Description

This compound features a 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide core, substituted at position 2 with a benzamido group bearing a 4-methoxyphenylsulfonamido moiety.

Properties

IUPAC Name

2-[[4-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-31-16-10-12-17(13-11-16)33(29,30)26-15-8-6-14(7-9-15)22(28)25-23-20(21(24)27)18-4-2-3-5-19(18)32-23/h6-13,26H,2-5H2,1H3,(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBNYBUJCHXVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a benzo[b]thiophene core, functionalized with various substituents that contribute to its biological activity. This article reviews its biological properties, focusing on antibacterial activity and potential mechanisms of action based on recent studies.

Structural Overview

The compound features:

  • A benzo[b]thiophene core
  • A carboxamide group
  • Multiple aromatic substituents, including a methoxyphenylsulfonamido group and a benzamido group

This unique structural arrangement enhances its reactivity and potential applications in pharmacology.

Antibacterial Properties

Recent studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophene exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound under review has been evaluated for its efficacy in inhibiting the growth of various bacterial strains.

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (μM)
This compoundE. coli1.11
This compoundP. aeruginosa1.00
This compoundSalmonella0.54
This compoundS. aureus1.11

These results indicate that the compound exhibits significant antibacterial activity with minimal inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin and gentamicin .

The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial cell membrane integrity and function. Specifically:

  • The thiophene moiety is crucial for binding to bacterial targets.
  • Interaction with proteins involved in lipopolysaccharide (LPS) transport in Gram-negative bacteria has been suggested as a potential mechanism.

Molecular docking studies reveal that the compound interacts favorably with the MsbA protein in Salmonella typhimurium, suggesting it could inhibit LPS translocation across the inner membrane .

Case Studies

A study conducted by researchers focused on synthesizing and evaluating a series of tetrahydrobenzothiophene derivatives for their antibacterial properties. The findings highlighted:

  • Compound 3b (closely related to our compound) demonstrated exceptional activity across multiple bacterial strains.
  • Time-kill assays indicated that higher concentrations of the compound significantly reduced bacterial viability within two hours of treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related derivatives:

Compound Name Substituent at Position 2 Key Functional Groups Biological Activity/Properties Reference
Target Compound : 2-(4-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 4-(4-Methoxyphenylsulfonamido)benzamido Sulfonamide, methoxy, benzamido Hypothesized enzyme inhibition (AChE/Flt-3)
2-(4-(Piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 313662-67-8) 4-(Piperidin-1-ylsulfonyl)benzamido Aliphatic sulfonamide, piperidine Unreported activity; higher lipophilicity
2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 301305-73-7) 3,4-Dimethoxybenzamido Methoxy, benzamido Flt-3 inhibitor (IC₅₀ unreported)
2-[(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 4-(4-Methoxyphenyl)piperazin-1-yl)acetamido Piperazine, methoxy 60% AChE inhibition (vs. 40% for donepezil)
2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Compound 92b) 2-Cyanoacetamido Cyano, carboxamide 55.5% nitric oxide scavenging (antioxidant)
2-(2-(4-(Methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 919754-12-4) 2-(4-(Methylsulfonyl)phenyl)acetamido Methylsulfonyl, acetamido Unreported activity; potential kinase modulation

Structural and Functional Analysis

  • Sulfonamide vs. Piperazine/Piperidine: The target compound’s 4-methoxyphenylsulfonamido group offers stronger hydrogen-bonding capacity compared to aliphatic sulfonamides (e.g., piperidine/morpholine derivatives in ). In contrast, piperazine-containing analogs (e.g., ) leverage nitrogen lone pairs for H-bonding but may exhibit reduced metabolic stability due to aliphatic amines.
  • Benzamido vs. Acetamido/Cyano Substituents: Benzamido derivatives (e.g., CAS 301305-73-7 ) prioritize aromatic interactions, while acetamido or cyano groups (e.g., ) enhance polarity and antioxidant activity. The target’s dual sulfonamido-benzamido structure likely balances lipophilicity and binding specificity.
  • Electronic Effects : Methoxy groups in the target compound donate electron density, countering the electron-withdrawing sulfonamide. This contrasts with dimethoxy-substituted analogs (), which may exhibit stronger π-π stacking but reduced acidity.

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